![molecular formula C20H23N5O2S B3013183 3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 896707-87-2](/img/structure/B3013183.png)

3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

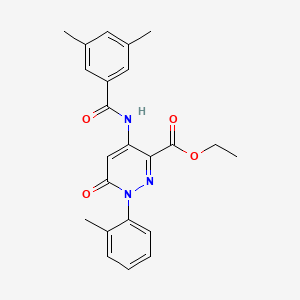

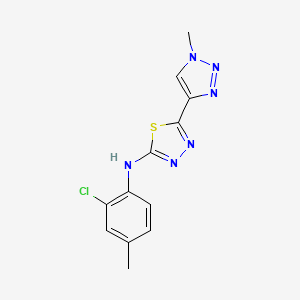

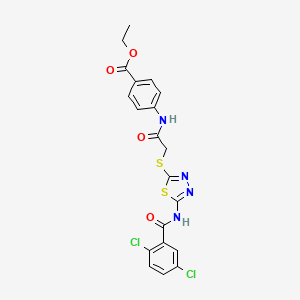

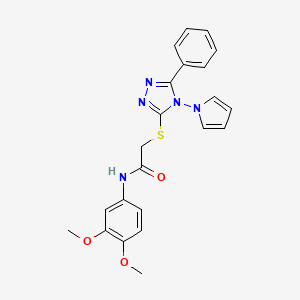

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of a compound with a similar structure, where spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR were used for characterization . Another study discusses the synthesis of triazole-pyrimidine hybrids, which could potentially provide insights into the synthesis of the requested compound .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. A study on a related compound used spectroscopic techniques (XRD, FT-IR, FT-Ra, and NMR) and theoretical calculations (DFT method using the B3LYP functional and the 6–311 + + G(d,p) basis set) for structural and spectroscopic characterization . Another study assigned the product’s structure using HRMS, IR, 1H and 13C NMR experiments .Aplicaciones Científicas De Investigación

Inhibition of Phosphatidylinositol-3-Kinase (PI3K)

Another area of interest involves the inhibition of phosphatidylinositol-3-kinase (PI3K), a critical target in cancer therapy. While not directly related to neuroprotection, it highlights the versatility of pyrimidine derivatives. Thieno pyrimidine derivatives have been prepared and evaluated as PI3K p110alpha inhibitors .

Anti-Parasitic Activity

Additionally, pyrimidine derivatives have shown anti-parasitic activity. For instance, some compounds exhibit antigiardial and antitrichomonal effects .

Inhibition of Cell Migration and Invasion

Lastly, certain pyrimidine derivatives have demonstrated inhibition of cell migration and invasion. For example, compound 8d inhibited migration and invasion of A549 cells .

Mecanismo De Acción

Target of Action

It’s known that compounds with a similar structure, such as para-methoxyphenylpiperazine (meopp), have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets by inhibiting the reuptake and inducing the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

It’s known that similar compounds can affect the monoamine neurotransmitter pathways . These pathways play crucial roles in various physiological functions, including mood regulation, arousal, and sensory perception.

Pharmacokinetics

It’s known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Based on the known actions of similar compounds, it can be inferred that it might produce effects somewhat similar to those of amphetamines, although it is much less potent and is thought to have relatively insignificant abuse potential .

Propiedades

IUPAC Name |

3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-27-16-6-4-15(5-7-16)24-12-9-23(10-13-24)11-14-25-19(26)17-3-2-8-21-18(17)22-20(25)28/h2-8H,9-14H2,1H3,(H,21,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJNMLWQFLXWAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=C(NC3=S)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate](/img/structure/B3013104.png)

![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)

![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)

![Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B3013118.png)

![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)